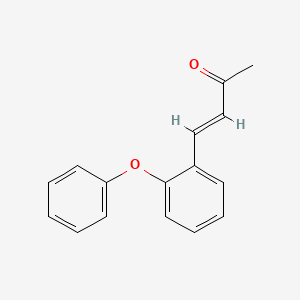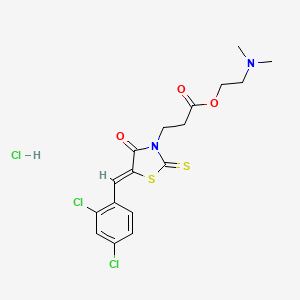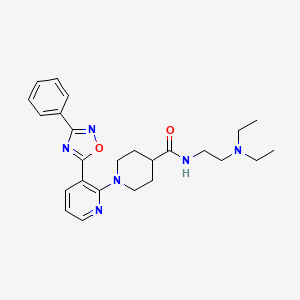
4-(2-Phenoxyphenyl)-3-butene-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Phenoxyphenyl)-3-butene-2-one (4-PPB) is a synthetic compound belonging to the family of phenols. It is a colorless, crystalline solid that is soluble in methanol, ethanol, and ethyl acetate. 4-PPB is used in a variety of scientific research applications, such as chemical synthesis, drug discovery, and biochemical and physiological studies.
Scientific Research Applications
Synthesis of Biologically Active Xanthones
This compound is used in the synthesis of biologically active xanthones . Xanthones are yellow-colored and oxygen-containing heterocycles that possess a variety of pharmacological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Anticonvulsant Drug Agent Candidates
The compound has been synthesized as a potential antiepileptic drug . Epilepsy is a chronic neurological disorder characterized by recurrent seizures and affects 1–2% of the world population . The treatment of epilepsy requires long-term or lifetime treatment depending on the type of seizures with the use of antiepileptic drugs .
Synthesis of Semicarbazones
A new series of 4-(2-phenoxyphenyl)semicarbazones were synthesized as potential anticonvulsant agents . The reaction of 4-(2-phenoxyphenyl)semicarbazide with various benzaldehydes and acetophenones in ethanol yielded the corresponding semicarbazones .
Synthesis of 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole Derivatives
Mahdavi et al. synthesized 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives and tested their anticonvulsant activities .
Synthesis of Xanthones via Classical and Modified Grover, Shah, and Shah Reaction
The compound is used in the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction .
Synthesis of Xanthones via Use of Ytterbium, Palladium, Ruthenium, Copper Catalysis
The compound is used in the synthesis of xanthones via the use of ytterbium, palladium, ruthenium, copper catalysis .
properties
IUPAC Name |
(E)-4-(2-phenoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-13(17)11-12-14-7-5-6-10-16(14)18-15-8-3-2-4-9-15/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPUNSSHHJZANP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-phenoxyphenyl)but-3-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)


![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)

![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)


![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)